

Application Notes and Protocols for Live-Cell Staining with Cationic Red Dyes

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Compound of Interest		
Compound Name:	Ethyl red	
Cat. No.:	B1210116	Get Quote

Introduction

This document provides detailed protocols and application notes for the use of a generic cationic red dye, herein referred to as "**Ethyl Red**," for staining live cells. The principles and methodologies are based on the well-established properties of similar dyes, such as Neutral Red. This dye is a vital stain, meaning it can be taken up by living cells without immediately causing cell death, making it a valuable tool for various applications in cell biology and drug development.

The primary mechanism of action for this type of dye involves its ability to passively diffuse across the cell membrane. As a weak cation, it accumulates in acidic organelles, most notably lysosomes.[1][2][3][4][5][6][7] In viable cells, an active proton pump maintains the low pH of the lysosomal lumen, leading to the protonation and sequestration of the dye, which then emits a red fluorescence.[6] Compromised or dead cells, unable to maintain this pH gradient, lose the ability to retain the dye.[1][6] This differential uptake forms the basis for its use in cell viability and cytotoxicity assays.[1][2][3][4][5][7][8][9][10]

Key Applications

- Cell Viability and Cytotoxicity Assays: Quantitatively measure the number of viable cells in a population after exposure to test compounds.[3][4][8][9][11]
- Lysosomal Staining: Visualize the morphology, distribution, and function of lysosomes in living cells.[1][7]



 High-Throughput Screening: Adaptable for multi-well plate formats, making it suitable for screening large compound libraries for cytotoxic effects.[8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for using a cationic red dye, based on data for Neutral Red.

Parameter	Value	Notes
Excitation Maximum	~530 nm	Optimal wavelength for exciting the dye.
Emission Maximum	~645 nm	Optimal wavelength for detecting the emitted fluorescence.
Absorbance Maximum (OD)	~540 nm	Used for quantification in colorimetric cytotoxicity assays after solubilization.[3][4][8][11]
Typical Staining Concentration	1-50 μg/mL	Optimal concentration should be determined empirically for each cell type and application.
Typical Incubation Time	15 minutes to 2 hours	Dependent on cell type and experimental goals.[4][11][12]
Cell Seeding Density (96-well plate)	5,000 - 50,000 cells/well	For cytotoxicity assays, ensure cells are in the logarithmic growth phase.[8][11]

Experimental ProtocolsProtocol 1: Live-Cell Imaging of Lysosomes

This protocol details the steps for staining lysosomes in live, adherent cells for fluorescence microscopy.

Materials:



- Ethyl Red stock solution (e.g., 1 mg/mL in DMSO or ethanol)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Glass-bottom dishes or chamber slides suitable for microscopy
- Fluorescence microscope with appropriate filter sets

Procedure:

- Cell Seeding: Plate cells on a glass-bottom dish or chamber slide at an appropriate density to allow for individual cell visualization. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2) to allow for cell attachment.
- Preparation of Staining Solution: Prepare a fresh working solution of Ethyl Red by diluting the stock solution in pre-warmed complete cell culture medium. A final concentration of 1-5 μg/mL is a good starting point.
 - Note: The optimal concentration may vary between cell lines and should be determined experimentally.
- Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.[12] Add the Ethyl Red staining solution to the cells and incubate for 15-30 minutes at 37°C.[12]
- Washing: After incubation, gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or HBSS to remove any excess dye.[12]
- Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.[13]
 Immediately proceed to image the cells using a fluorescence microscope. The lysosomes should appear as distinct, red-fluorescent puncta within the cytoplasm.

Protocol 2: Cytotoxicity Assay using a Plate Reader

This protocol provides a method for assessing cell viability by measuring the amount of dye taken up by a cell population in a 96-well plate format.



Materials:

- Ethyl Red stock solution (e.g., 1 mg/mL)
- Complete cell culture medium
- 96-well clear flat-bottom tissue culture plates
- Test compound/drug for cytotoxicity assessment
- PBS or a suitable wash buffer[8]
- Solubilization Solution (e.g., 1% acetic acid in 50% ethanol)[2]
- Microplate spectrophotometer

Procedure:

- Cell Plating: Seed cells into a 96-well plate at a density of 5,000-20,000 cells per well in 200 μL of culture medium.[8] Incubate overnight to allow for attachment.
- Compound Treatment: The next day, treat the cells with various concentrations of the test compound. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- Staining: Prepare a 1X Ethyl Red staining solution in pre-warmed cell culture medium (e.g., 50 μg/mL). Remove the compound-containing medium and add 100 μL of the staining solution to each well.[11]
- Incubation: Incubate the plate for 1-2 hours at 37°C.[11]
- Washing: Carefully discard the staining solution and wash the cells with 150 μL of PBS per well.[11] Remove the PBS.
- Dye Solubilization: Add 150 μ L of Solubilization Solution to each well to extract the dye from the cells.[2][11]



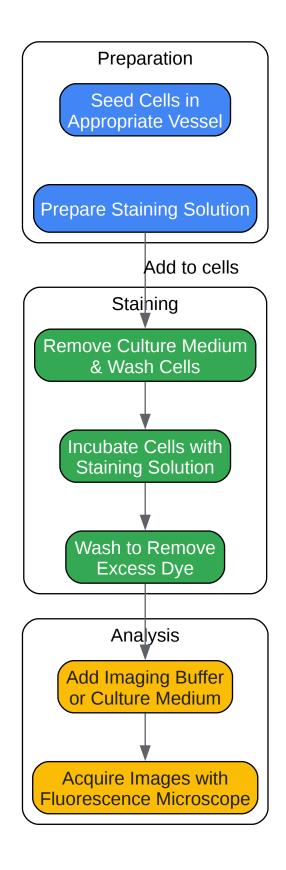




- Shaking: Place the plate on a shaker for 10 minutes to ensure complete solubilization and formation of a homogenous solution.[11]
- Measurement: Measure the absorbance (Optical Density, OD) at 540 nm using a microplate spectrophotometer.[3][4][11]
- Data Analysis: Calculate the percentage of viability for each treatment by comparing the OD of the treated wells to the OD of the untreated control wells.

Visualizations

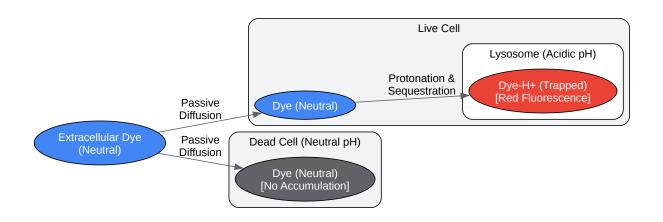




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Caption: General workflow for live-cell staining and fluorescence microscopy.





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